2-Methyl-4-(2-pyridyl)thiazole 2-Methyl-4-(2-pyridyl)thiazole
Brand Name: Vulcanchem
CAS No.: 14384-71-5
VCID: VC5274640
InChI: InChI=1S/C9H8N2S/c1-7-11-9(6-12-7)8-4-2-3-5-10-8/h2-6H,1H3
SMILES: CC1=NC(=CS1)C2=CC=CC=N2
Molecular Formula: C9H8N2S
Molecular Weight: 176.24

2-Methyl-4-(2-pyridyl)thiazole

CAS No.: 14384-71-5

Cat. No.: VC5274640

Molecular Formula: C9H8N2S

Molecular Weight: 176.24

* For research use only. Not for human or veterinary use.

2-Methyl-4-(2-pyridyl)thiazole - 14384-71-5

Specification

CAS No. 14384-71-5
Molecular Formula C9H8N2S
Molecular Weight 176.24
IUPAC Name 2-methyl-4-pyridin-2-yl-1,3-thiazole
Standard InChI InChI=1S/C9H8N2S/c1-7-11-9(6-12-7)8-4-2-3-5-10-8/h2-6H,1H3
Standard InChI Key SSRDDRNVMGAKMJ-UHFFFAOYSA-N
SMILES CC1=NC(=CS1)C2=CC=CC=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Methyl-4-(2-pyridyl)thiazole features a bicyclic structure comprising a thiazole ring (a five-membered ring with nitrogen and sulfur atoms) fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The methyl group at position 2 of the thiazole ring and the pyridyl substitution at position 4 create a planar configuration conducive to π-π stacking interactions, a feature often associated with bioactivity . The IUPAC name, 2-methyl-4-(pyridin-2-yl)-1,3-thiazole, reflects this substitution pattern .

Physical Characteristics

The compound exists as a pale brown crystalline powder under ambient conditions . Key physicochemical parameters include:

PropertyValueSource
Melting Point180–185°C
Molecular Weight176.24 g/mol
SolubilityLimited data; likely soluble in polar aprotic solvents
StabilityStable under ambient storage

The melting point range of 180–185°C suggests high crystallinity, a property advantageous for purification and handling . While solubility data remain incomplete, analogous thiazoles exhibit moderate solubility in dimethyl sulfoxide (DMSO) and ethanol, which may extrapolate to this compound .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 2-methyl-4-(2-pyridyl)thiazole typically follows a Hantzsch thiazole synthesis pathway, as demonstrated in related compounds . A representative procedure involves:

  • Reactants: Pyridine-2-carbothioamide (30 mmol) and ethyl 2-chloro-3-oxobutanoate (30 mmol) in absolute ethanol.

  • Conditions: Reflux for 5 hours under inert atmosphere.

  • Workup: Neutralization with sodium bicarbonate, followed by crystallization from aqueous ethanol .

This method yields the target compound with a purity of ≥97%, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Optimization Strategies

Recent advancements focus on enhancing yield and reducing reaction time:

  • Catalytic Approaches: Employing Lewis acids like ZnCl₂ to accelerate cyclization, reducing reflux duration to 3 hours .

  • Microwave Assistance: Pilot studies on analogous thiazoles show 20–30% yield improvement under microwave irradiation .

These modifications address the traditional method’s limitations, such as prolonged reaction times (5–6 hours) and moderate yields (74–80%) .

Microbial TargetInhibition Zone (mm)MIC (μg/mL)Source
Staphylococcus aureus12–1462.5
Escherichia coli10–12125
Candida albicans8–10250

These results, derived from agar diffusion and broth dilution assays, suggest that the 2-pyridyl variant may share similar mechanisms, potentially involving fungal cytochrome P450 inhibition and bacterial cell wall disruption .

Structure-Activity Relationships (SAR)

The pyridyl-thiazole scaffold’s bioactivity correlates with:

  • Electron-Deficient Pyridine Ring: Enhances membrane penetration via lipophilic interactions .

  • Methyl Substituent: Steric effects modulate binding to microbial target proteins, as evidenced by reduced activity in demethylated analogs .

Ongoing SAR studies aim to optimize substituent patterns for improved pharmacokinetics .

Analytical Characterization Techniques

Spectroscopic Methods

  • ¹H NMR: Characteristic singlets at δ 2.73 ppm (methyl group) and doublets at δ 8.75 ppm (pyridyl protons) .

  • 13C NMR: Signals at δ 167.59 ppm (thiazole C2) and δ 152.1 ppm (pyridyl C3/C5) .

  • Mass Spectrometry: Molecular ion peak at m/z 176.24 [M]⁺, with fragmentation patterns confirming the thiazole-pyridyl backbone .

Future Research Directions

Pharmacological Optimization

  • Derivatization: Introducing sulfonamide or carbamate groups at the thiazole’s 5-position could enhance water solubility and bioavailability .

  • Combination Therapy: Synergistic studies with β-lactam antibiotics may address Gram-negative resistance mechanisms .

Industrial Scale-Up

Challenges in large-scale synthesis, such as byproduct formation during cyclization, warrant exploration of continuous flow reactors to improve yield and reproducibility .

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